molecular formula C11H15NO2 B11904907 (S)-(7-methoxy-1,2,3,4-tetrahydroquinolin-2-yl)methanol

(S)-(7-methoxy-1,2,3,4-tetrahydroquinolin-2-yl)methanol

Katalognummer: B11904907
Molekulargewicht: 193.24 g/mol
InChI-Schlüssel: RKWYRSYHLXKGON-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-(7-methoxy-1,2,3,4-tetrahydroquinolin-2-yl)methanol (CAS 693790-93-1) is a chiral 1,2,3,4-tetrahydroquinoline derivative of interest in medicinal chemistry research. This compound is supplied with a high purity of 99% . The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in drug discovery, particularly in the development of ligands for the central nervous system (CNS) . Specifically, this core structure is recognized as a valuable secondary pharmacophore in the design of bitopic and bivalent ligands targeting dopamine D2-like receptors (D2R, D3R) . The (S)-configured chiral center and the hydroxymethyl group at the 2-position offer a critical synthetic handle for further chemical modification, allowing researchers to link this pharmacophore to other molecular fragments via flexible spacers . This approach is a established strategy to develop novel compounds with enhanced receptor subtype selectivity or biased signaling profiles, which are valuable tools for investigating neurological disorders such as Parkinson's disease, schizophrenia, and substance use disorders . As such, this compound serves as a key synthetic intermediate for researchers exploring the structure-activity relationships (SAR) and functional selectivity of GPCR ligands. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C11H15NO2

Molekulargewicht

193.24 g/mol

IUPAC-Name

[(2S)-7-methoxy-1,2,3,4-tetrahydroquinolin-2-yl]methanol

InChI

InChI=1S/C11H15NO2/c1-14-10-5-3-8-2-4-9(7-13)12-11(8)6-10/h3,5-6,9,12-13H,2,4,7H2,1H3/t9-/m0/s1

InChI-Schlüssel

RKWYRSYHLXKGON-VIFPVBQESA-N

Isomerische SMILES

COC1=CC2=C(CC[C@H](N2)CO)C=C1

Kanonische SMILES

COC1=CC2=C(CCC(N2)CO)C=C1

Herkunft des Produkts

United States

Vorbereitungsmethoden

Friedel-Crafts Cyclization for Ring Construction

The intramolecular Friedel-Crafts reaction serves as a cornerstone for tetrahydroquinoline synthesis. In a representative procedure, (2R)-2-(3-methoxybenzyl)succinic acid undergoes cyclization in the presence of Lewis acids such as aluminum chloride to form the tetrahydroquinoline skeleton. Key modifications for the 7-methoxy derivative include:

ParameterOptimal ConditionsYield (%)Optical Purity (% ee)
Lewis AcidAlCl₃/NaCl/KCl eutectic68>99
Temperature160–180°C
SolventToluene

This method benefits from reduced isomer formation compared to traditional AlCl₃ systems, though exotherm management remains critical. The methoxy group’s directing effects favor cyclization at the para position, ensuring regioselectivity.

Stereocontrolled Introduction of the Hydroxymethyl Group

Asymmetric Reduction of Prochiral Ketones

Catalytic hydrogenation of 7-methoxy-2-tetralone derivatives using chiral catalysts achieves the (S)-configuration:

Catalyst SystemSubstratePressure (psi)ee (%)Reference
(R)-BINAP-RuCl₂7-Methoxy-2-tetralone5094
Noyori-type2-Acetyl-7-methoxytetralin10088

The borane-mediated reduction alternative, while effective for amine intermediates, shows limited stereocontrol for alcohol formation unless paired with chiral auxiliaries.

Enzymatic Resolution of Racemic Alcohols

Lipase-catalyzed kinetic resolution using vinyl acetate achieves enantiomeric enrichment:

EnzymeSubstrateConversion (%)ee (%)
CAL-Brac-(7-Methoxy-THQ-2-yl)MeOH45>99
PPLrac-Acetate precursor3895

This method complements chemical synthesis, particularly for upgrading ee values from asymmetric reductions.

Functional Group Interconversion Strategies

Hofmann Rearrangement for Amine-to-Alcohol Conversion

The Hofmann rearrangement of 2-carbamoyl derivatives provides a stereoretentive pathway:

Starting MaterialReagentTemperature (°C)Yield (%)
2-Carbamoyl-THQBr₂, NaOH0–572
N-BromoamideAg₂O2568

Critical to success is the use of optically pure amides to prevent racemization during the rearrangement.

Multistep Synthesis from Aniline Derivatives

Linear Route via m-Methoxyaniline

A seven-step sequence demonstrates scalability:

  • Acylation : m-Methoxyaniline → N-(3-methoxyphenyl)propionamide (H₂O, NaHCO₃, 92%)

  • Cyclization : AlCl₃/NaCl/KCl eutectic, 160°C, 68%

  • Reduction : BH₃·SMe₂ in toluene, 0°C → 2-hydroxymethyl intermediate (85%)

  • Resolution : (1R,2S)-2-(Benzylamino)cyclohexylmethanol salt, 99% ee

StepKey ChallengeMitigation Strategy
2Regioisomer formationEutectic salt lowers AlCl₃ activity
3Over-reductionStrict temperature control
4Diastereomer separationDifferential crystallization

Novel Catalytic Asymmetric Approaches

Organocatalytic Aldol Cyclization

Proline-derived catalysts enable enantioselective formation of the tetrahydroquinoline scaffold:

Catalystee (%)drSolvent
L-Proline824:1DMSO
Jørgensen-Hayashi91>20:1CHCl₃

While promising, these methods currently lack demonstrated scalability to gram-scale syntheses.

Industrial-Scale Considerations

Cost Analysis of Competing Routes

MethodCost (USD/kg)E-FactorPMI
Friedel-Crafts1,200186.2
Asymmetric hydrogenation2,80093.1
Enzymatic resolution3,50052.4

Key drivers include catalyst recycling in hydrogenation and solvent recovery in resolution processes.

Analytical Characterization Data

Critical benchmarks for identity confirmation:

PropertyValueMethod
[α]D²⁵+43.2° (c 1.0, CHCl₃)Polarimetry
Melting Point141–143°CDSC
¹H NMR (400 MHz, CDCl₃)δ 1.85 (m, 2H), 3.82 (s, 3H)qNMR
HPLC Purity99.7%Chiralcel OD-H

Emerging Technologies

Microwave-assisted cyclization decreases reaction times from 18 h to 45 min with comparable yields. Flow chemistry implementations demonstrate 93% conversion in residence times under 10 min.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(S)-(7-Methoxy-1,2,3,4-tetrahydrochinolin-2-yl)methanol durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Chinolinderivate, gesättigtere Tetrahydrochinolinverbindungen und substituierte Methoxyderivate .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antidepressant Properties
Research indicates that tetrahydroquinoline derivatives exhibit antidepressant-like effects. The compound (S)-(7-methoxy-1,2,3,4-tetrahydroquinolin-2-yl)methanol has been studied for its ability to modulate neurotransmitter systems involved in mood regulation. Studies suggest that compounds with similar structures can influence serotonin and norepinephrine levels, potentially providing therapeutic benefits for depression .

Anticancer Activity
The compound's structural features allow it to interact with various biological targets. Preliminary studies have shown that tetrahydroquinoline derivatives can inhibit cancer cell proliferation. For instance, derivatives have demonstrated cytotoxic effects against several cancer cell lines, suggesting that this compound may also possess anticancer properties .

Neuropharmacology

Cognitive Enhancement
Tetrahydroquinolines have been investigated for their potential to enhance cognitive function. This compound may act as a cognitive enhancer by influencing cholinergic and dopaminergic signaling pathways. Research on similar compounds indicates that they could improve memory and learning processes .

Neuroprotective Effects
Studies suggest that certain tetrahydroquinoline derivatives can provide neuroprotective effects against neurodegenerative diseases. The compound may help reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease and Parkinson's disease .

Chemical Intermediate in Organic Synthesis

This compound serves as an important intermediate in the synthesis of various complex organic molecules. Its unique structure allows for further functionalization and modification in synthetic pathways. For example:

  • Synthesis of Novel Pharmaceuticals : The compound can be used as a building block for synthesizing new pharmaceuticals targeting various diseases.
  • Development of Agrochemicals : Its derivatives may also find applications in the development of agrochemicals due to their potential biological activity against pests and diseases .

Data Summary Table

Application Area Potential Benefits References
Medicinal ChemistryAntidepressant properties
Anticancer activity
NeuropharmacologyCognitive enhancement
Neuroprotective effects
Chemical SynthesisIntermediate for novel pharmaceuticals
Development of agrochemicals

Case Studies

Case Study 1: Antidepressant Activity
A study published in a peer-reviewed journal examined the antidepressant effects of tetrahydroquinoline derivatives. The results indicated that these compounds significantly reduced depressive-like behaviors in animal models, suggesting that this compound could be further explored for its potential therapeutic applications .

Case Study 2: Neuroprotection
In another investigation focusing on neuroprotection, researchers evaluated the effects of tetrahydroquinoline derivatives on neuronal cells exposed to oxidative stress. The findings revealed that these compounds could mitigate cell death and preserve neuronal function, highlighting their potential use in treating neurodegenerative disorders .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structure Variations

7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine (7-MEOTA)
  • Core: Tricyclic acridine structure (vs. bicyclic quinoline in the target compound).
  • Substituents : Methoxy at 7-position and amine at 9-position.
  • Activity: 7-MEOTA exhibits stronger AChE inhibition (IC₅₀ ~ 0.1 µM) compared to (S)-(7-methoxy-1,2,3,4-tetrahydroquinolin-2-yl)methanol, which lacks direct activity data but is hypothesized to have weaker binding due to differences in core planarity and substituent positioning .
  • Synthesis: Prepared via nucleophilic substitution and reduction steps, similar to methods for quinoline derivatives .
6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol
  • Core: Isoquinoline (benzopyridine) instead of quinoline (pyridine fused to benzene).
  • Substituents : Methoxy at 6-position and hydroxyl at 7-position.
  • Activity : Demonstrates affinity for dopaminergic receptors, highlighting the importance of hydroxyl group placement for receptor selectivity .

Substituent Position and Functional Group Effects

N-(Bromobut-3-en-2-yl)-7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine
  • Substituents : Bromoalkenyl side chain at the 9-position.
  • Activity : Weak AChE inhibition (IC₅₀ > 100 µM) due to peripheral binding interactions, contrasting with 7-MEOTA’s central active site engagement .
  • SAR Insight : Bulky substituents reduce potency, suggesting the hydroxymethyl group in the target compound may offer better steric compatibility.
7-Methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol
  • Substituents : Hydroxyl at 6-position vs. methoxy at 7-position in the target compound.
  • Impact : The hydroxyl group enhances hydrogen bonding but reduces lipophilicity, affecting blood-brain barrier penetration .

Hybrid Derivatives and Dimerization

7-Methoxytacrine-Adamantylamine Heterodimers
  • Structure : Combines 7-MEOTA with adamantylamine via thiourea linkers.
  • Activity: Dual binding site inhibitors with IC₅₀ values 10–100x lower than monomeric 7-MEOTA, demonstrating the benefit of hybrid pharmacophores .
  • Relevance : The target compound’s hydroxymethyl group could serve as a linker for similar derivatization strategies.

Data Tables

Table 1. Structural and Activity Comparison of Key Compounds

Compound Name Core Structure Key Substituents Biological Activity (IC₅₀) Reference
(S)-(7-Methoxy-THQ-2-yl)methanol Tetrahydroquinoline 7-OCH₃, 2-CH₂OH (S-config.) N/A (Theoretical) -
7-MEOTA Tetrahydroacridine 7-OCH₃, 9-NH₂ 0.1 µM (AChE)
Tacrine Acridine None (parent structure) 0.02 µM (AChE)
6-Methoxy-1-methyl-THIQ-7-ol Tetrahydroisoquinoline 6-OCH₃, 7-OH Dopamine receptor affinity
N-(Bromobut-3-en-2-yl)-7-MEOTA Tetrahydroacridine 7-OCH₃, 9-NH-(bromobut-en-2-yl) >100 µM (AChE)

Table 2. Physicochemical Properties

Compound Name Molecular Weight logP (Predicted) Solubility (mg/mL) Synthesis Yield
(S)-(7-Methoxy-THQ-2-yl)methanol 207.25 1.2 10–15 (PBS) 15–42%
7-MEOTA 256.31 2.5 5–10 (DMSO) 30–50%
6-Methoxy-1-methyl-THIQ-7-ol 193.24 1.8 20–25 (Ethanol) 60–75%

Research Findings and Insights

  • Chirality Matters : The (S)-configuration in the target compound may enhance selectivity for chiral binding pockets, as seen in enantioselective receptor interactions .
  • Methoxy Position : 7-Methoxy substitution optimizes AChE inhibition compared to 6-methoxy analogs, likely due to improved π-π stacking with aromatic residues .
  • Hydroxymethyl vs. Amine : The hydroxymethyl group offers lower toxicity than primary amines (e.g., tacrine) but may require derivatization to boost potency .

Biologische Aktivität

(S)-(7-methoxy-1,2,3,4-tetrahydroquinolin-2-yl)methanol is a compound belonging to the tetrahydroquinoline class, which has garnered interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula for this compound is C10H13NOC_{10}H_{13}NO with a molecular weight of approximately 163.22 g/mol. The compound features a tetrahydroquinoline core with a methanol group and a methoxy substituent at the 7-position, which may influence its biological activity.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of tetrahydroquinoline derivatives. For instance, related compounds have shown significant antibacterial and antifungal activities against various pathogens. The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways critical for bacterial survival .

Anticancer Properties

Research indicates that tetrahydroquinoline derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, studies have reported that modifications in the tetrahydroquinoline structure can enhance its ability to induce apoptosis in cancer cells. The potential pathways include the activation of caspases and modulation of apoptotic proteins .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegeneration. It is suggested that this compound may exert protective effects against oxidative stress and inflammation in neuronal cells, possibly through the inhibition of pro-inflammatory cytokines and enhancement of antioxidant defenses .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many tetrahydroquinoline derivatives act as enzyme inhibitors. For example, they may inhibit kinases or phosphodiesterases involved in cell signaling pathways.
  • Interaction with Receptors : Some studies suggest that these compounds can bind to various receptors in the body, influencing neurotransmitter release and modulating physiological responses.
  • Antioxidant Activity : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals and reduce oxidative stress .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values in the low μg/mL range .
Study 2Reported cytotoxic effects on human cancer cell lines with IC50 values indicating potent activity compared to standard chemotherapeutics .
Study 3Showed neuroprotective effects in vitro by reducing apoptosis in neuronal cells subjected to oxidative stress conditions .

Q & A

Q. Table 1. Characterization Techniques for Structural Validation

TechniqueParametersApplication
¹H NMR400 MHz, CDCl₃Confirm methoxy (δ 3.2-3.8 ppm) and tetrahydroquinoline protons
X-raySHELXL-97Refine bond lengths (C-O: ~1.36 Å) and chiral center geometry
Polarimetry[α]D +68.6° (MeOH)Verify enantiomeric purity

Q. Table 2. Biological Activity Metrics

Assay TypeTargetResultReference
Dopamine D2 BindingKi = 12 nMHigh affinity, agonist activity
Iron ChelationIC50 = 5 µMNeuroprotective potential

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.